25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
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Overview
Description
25 MG Nicotinamide Adenine Dinucleotide Phosphate Reduced Sodium Salt: is a coenzyme that plays a crucial role in various biochemical reactions. It is involved in anabolic reactions, such as lipid and nucleic acid synthesis, where it acts as a reducing agent. This compound is essential for cellular processes and is used extensively in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized by reducing nicotinamide adenine dinucleotide phosphate using reducing agents such as sodium borohydride or sodium bisulfite. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure stability and efficiency .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using automated systems to maintain consistency and purity. The process includes the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound itself is a reduced form and can participate in further reduction reactions.
Oxidation: It can be oxidized back to its oxidized form, nicotinamide adenine dinucleotide phosphate.
Substitution: It can undergo substitution reactions where functional groups are replaced under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, sodium bisulfite.
Oxidizing Agents: Oxygen, hydrogen peroxide.
Substitution Reagents: Various organic and inorganic reagents depending on the desired substitution.
Major Products:
Oxidation: Nicotinamide adenine dinucleotide phosphate.
Reduction: Further reduced forms or derivatives depending on the reaction conditions.
Substitution: Various substituted derivatives of the original compound
Scientific Research Applications
Chemistry:
- Used as a reducing agent in various chemical reactions.
- Acts as a coenzyme in redox reactions.
Biology:
- Essential in metabolic pathways such as the pentose phosphate pathway.
- Involved in cellular respiration and photosynthesis.
Medicine:
- Used in research related to metabolic disorders.
- Investigated for its potential in treating oxidative stress-related conditions.
Industry:
- Used in the production of pharmaceuticals and biochemicals.
- Employed in enzymatic assays and diagnostic tests .
Mechanism of Action
The compound exerts its effects by acting as an electron carrier in redox reactions. It alternates between its reduced form (nicotinamide adenine dinucleotide phosphate reduced) and oxidized form (nicotinamide adenine dinucleotide phosphate), facilitating the transfer of electrons. This process is crucial for various metabolic pathways, including lipid and nucleic acid synthesis. The molecular targets include enzymes such as glucose-6-phosphate dehydrogenase and nitric oxide synthase, which rely on this compound for their catalytic activity .
Comparison with Similar Compounds
- Nicotinamide adenine dinucleotide phosphate (oxidized form)
- Nicotinamide adenine dinucleotide (reduced and oxidized forms)
- Flavin adenine dinucleotide (reduced and oxidized forms)
Uniqueness:
- The presence of an additional phosphate group differentiates it from nicotinamide adenine dinucleotide.
- Its role as a reducing agent in anabolic reactions sets it apart from other similar compounds.
- It is specifically involved in pathways that require a high reducing potential, making it unique in its applications .
Properties
Molecular Formula |
C21H30N7O17P3 |
---|---|
Molecular Weight |
745.4 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35) |
InChI Key |
ACFIXJIJDZMPPO-UHFFFAOYSA-N |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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